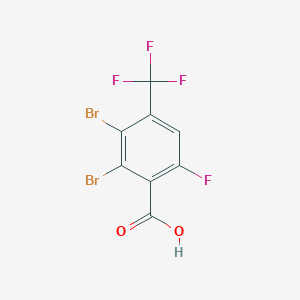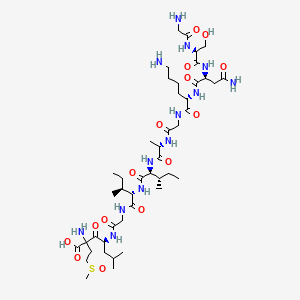
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics and polymer chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- typically involves the bromination of fluorene derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form complex organic molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Coupling: Palladium catalysts, boronic acids, stannanes.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, polyfluorenes, and other complex organic structures used in materials science and organic electronics .
Aplicaciones Científicas De Investigación
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- has several scientific research applications:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Polymer Chemistry: Acts as a monomer in the production of conjugated polymers, which are used in various electronic and optoelectronic devices.
Material Science: Utilized in the development of new materials with unique optical and electronic properties.
Biological Research:
Mecanismo De Acción
The mechanism of action of 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- involves its interaction with molecular targets through its bromine atoms and aromatic structure. The compound can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding, which influence its behavior in various chemical and biological systems. These interactions are crucial in its role as a building block in organic electronics and polymer chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 9,9-Dioctyl-2,7-dibromofluorene
- 2,7-Dibromo-9,9-dihexylfluorene
Uniqueness
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- is unique due to its multiple bromine substitutions, which enhance its reactivity and versatility in chemical synthesis. Its structure allows for the formation of highly conjugated systems, making it particularly valuable in the development of advanced materials for electronic applications .
Propiedades
Número CAS |
189367-55-3 |
|---|---|
Fórmula molecular |
C25H14Br4 |
Peso molecular |
634.0 g/mol |
Nombre IUPAC |
2,7-dibromo-9,9-bis(4-bromophenyl)fluorene |
InChI |
InChI=1S/C25H14Br4/c26-17-5-1-15(2-6-17)25(16-3-7-18(27)8-4-16)23-13-19(28)9-11-21(23)22-12-10-20(29)14-24(22)25/h1-14H |
Clave InChI |
VWDTVEUQIOFZMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


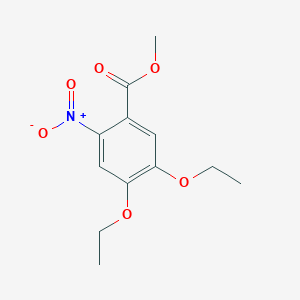

![5-Benzofuranol, 4-([1,4'-bipiperidin]-1'-ylmethyl)-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12328374.png)
![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)
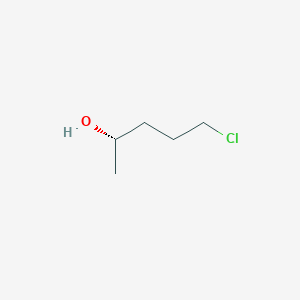
![2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B12328393.png)
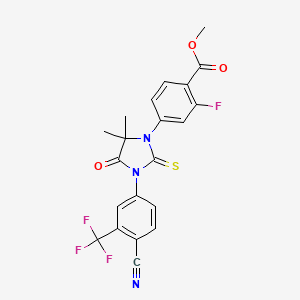
![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)

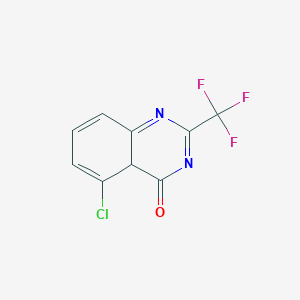
![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)
